molecular formula C14H13Li B14486582 lithium;1-phenylethylbenzene CAS No. 64740-52-9

lithium;1-phenylethylbenzene

Cat. No.: B14486582
CAS No.: 64740-52-9
M. Wt: 188.2 g/mol
InChI Key: VGMIGCVZIUYYCG-UHFFFAOYSA-N
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Description

Lithium;1-phenylethylbenzene is an organolithium compound that features a lithium atom bonded to a 1-phenylethylbenzene moiety. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;1-phenylethylbenzene can be synthesized through the reaction of 1-phenylethylbenzene with lithium metal. This reaction typically involves the use of an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction proceeds as follows:

1-Phenylethylbenzene+2LiThis compound+LiX\text{1-Phenylethylbenzene} + 2\text{Li} \rightarrow \text{this compound} + \text{LiX} 1-Phenylethylbenzene+2Li→this compound+LiX

where X represents a halogen.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-phenylethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form new compounds.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Lithium;1-phenylethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1-phenylethylbenzene involves its ability to act as a strong base and nucleophile. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Phenyllithium: Another organolithium compound with similar reactivity but different structural features.

    Lithium diisopropylamide (LDA): A strong base used in organic synthesis.

    n-Butyllithium: A widely used organolithium reagent with high reactivity.

Uniqueness

Lithium;1-phenylethylbenzene is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbanions makes it a valuable reagent in organic synthesis.

Properties

CAS No.

64740-52-9

Molecular Formula

C14H13Li

Molecular Weight

188.2 g/mol

IUPAC Name

lithium;1-phenylethylbenzene

InChI

InChI=1S/C14H13.Li/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H2;/q-1;+1

InChI Key

VGMIGCVZIUYYCG-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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